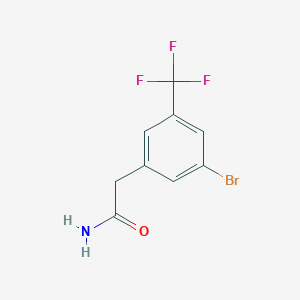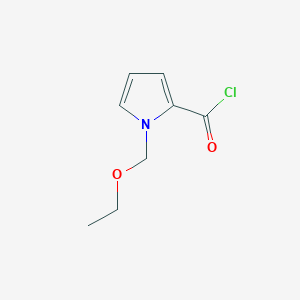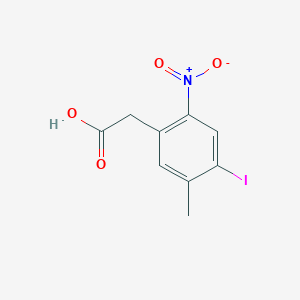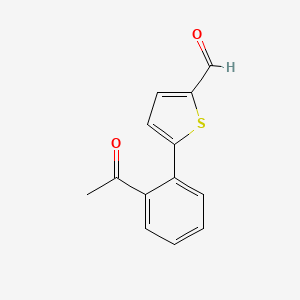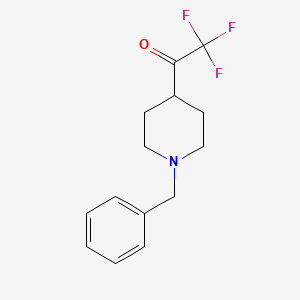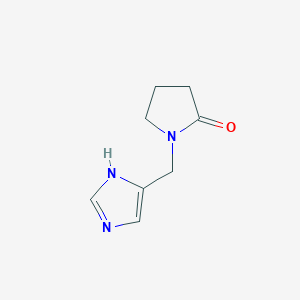
1-((1H-Imidazol-5-yl)methyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1H-Imidazol-5-yl)methyl)pyrrolidin-2-one is a compound that combines the structural features of both imidazole and pyrrolidinone Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyrrolidinone is a five-membered lactam
Métodos De Preparación
The synthesis of 1-((1H-Imidazol-5-yl)methyl)pyrrolidin-2-one typically involves the formation of the imidazole ring followed by its attachment to the pyrrolidinone moiety. One common synthetic route involves the cyclization of amido-nitriles to form disubstituted imidazoles, which are then coupled with pyrrolidinone derivatives . The reaction conditions often include the use of nickel catalysts and mild temperatures to ensure the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
1-((1H-Imidazol-5-yl)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form reduced imidazole derivatives.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Common reagents and conditions used in these reactions include mild temperatures and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-((1H-Imidazol-5-yl)methyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its imidazole moiety, which is known to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of 1-((1H-Imidazol-5-yl)methyl)pyrrolidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with receptors, modulating their signaling pathways. The specific pathways involved depend on the biological target and the context of its use.
Comparación Con Compuestos Similares
1-((1H-Imidazol-5-yl)methyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring but differ in their substituents, leading to variations in their biological activity and chemical reactivity.
Pyrrolidinone derivatives: These compounds share the pyrrolidinone moiety but differ in their substituents, affecting their physical and chemical properties.
The uniqueness of this compound lies in its combination of both imidazole and pyrrolidinone structures, which can confer unique properties and applications compared to compounds containing only one of these moieties.
Propiedades
Fórmula molecular |
C8H11N3O |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
1-(1H-imidazol-5-ylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H11N3O/c12-8-2-1-3-11(8)5-7-4-9-6-10-7/h4,6H,1-3,5H2,(H,9,10) |
Clave InChI |
UTHZLHOLYJLZHG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)CC2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



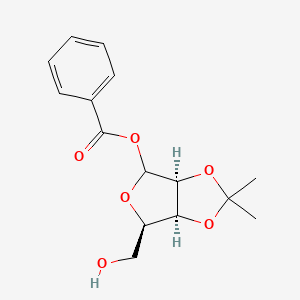
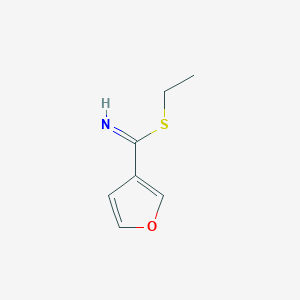
![(1R)-2'-[Dis(3,5-dimethylphenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861311.png)
![2-Methyl-7-nitrobenzo[d]oxazole](/img/structure/B12861313.png)
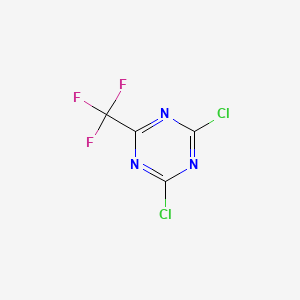
![2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole](/img/structure/B12861322.png)
